1-Benzazepine

概要

説明

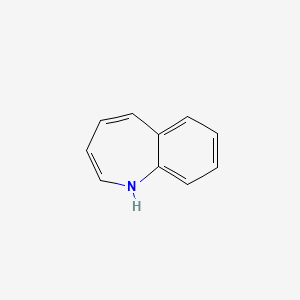

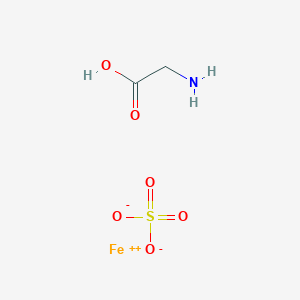

1-benzazepine is a mancude organic heterobicyclic parent, a benzazepine and a polycyclic heteroarene.

科学的研究の応用

Synthesis Techniques and Chemical Properties

Synthesis via Hydride Shift/Cyclization : The synthesis of 1-benzazepines is achieved through a [1,5]-hydride shift/7-endo cyclization sequence, using 2-(aryl)cyclopropane 1,1-diester derivatives. This process represents a direct transformation into 1-benzazepines, utilizing a cyclopropane moiety as the hydride acceptor in internal redox reactions (Suh, Kwon & Kim, 2017).

Indole Annulated Benzazepine Derivatives : The synthesis of indole annulated benzazepine derivatives, like 'Fenoldopam mesylate', demonstrates the significance of benzazepines in medicinal chemistry. These compounds are synthesized via reactions involving succinyl chloride and p-fluoroaniline, followed by Japp-Klingemann reaction and Fischer indolization (Vandana & Kishore, 2013).

Ring-Closing Olefin Metathesis : A novel method for synthesizing substituted 1-benzazepin-2-ones involves ring-closing olefin metathesis. This approach is crucial for creating complex benzazepinones that are challenging to produce through existing methods (Hoyt, London & Park, 2009).

Biological and Pharmacological Applications

Potential Antiparasitic Activity : Tetrahydro-1-benzazepines show promise as potential antiparasitic drugs, particularly for treating diseases like chagas disease and leishmaniasis. The crystallographic features of certain epoxy-1-benzazepines and 1-benzazepin-4-ols are studied for their biological properties (Macías et al., 2016).

Benzazepine Alkaloid Biosynthesis in Fungi : The biosynthesis of a new benzazepine alkaloid, Nanangelenin A, from Aspergillus nanangensis, is a notable discovery. It involves an unusual L-kynurenine incorporating nonribosomal peptide synthetase (NRPS), catalyzing regioselective lactamization to form the benzazepine scaffold (Li et al., 2020).

Chemistry and Biological Activity of 3-Benzazepines : 3-Benzazepines demonstrate cytotoxicity against human promyelotic leukemia cells and other pharmacological activities. This underlines the importance of the benzazepine structure in medicinal chemistry and its potential in drug development (Kawase, Saito & Motohashi, 2000).

Conformation Analyses of Benzazepines : Studies on the conformation and dynamic behavior of 1-benzazepine heterocycles, including exo-methylene and methyl substituted variants, contribute to understanding their structural characteristics. This knowledge is vital for drug design involving benzazepine frameworks (Qadir et al., 2005).

Synthesis of Benzazepine Derivatives for Antioxidant Activity : The synthesis of benzazepine derivatives through a four-component reaction of isatins, and their subsequent evaluation for antioxidant properties, highlights the versatility of benzazepine compounds in medicinal applications (Orimi, Mirza & Hossaini, 2020).

Synthesis and Activity of 2-Benzazepine Derivatives : The rapid synthesis of 2-benzazepines for potential applications in treating skin wounds showcases the therapeutic potential of benzazepine compounds in dermatology (So et al., 2012).

特性

製品名 |

1-Benzazepine |

|---|---|

分子式 |

C10H9N |

分子量 |

143.18 g/mol |

IUPAC名 |

1H-1-benzazepine |

InChI |

InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H |

InChIキー |

DQFQCHIDRBIESA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=CN2 |

正規SMILES |

C1=CC=C2C(=C1)C=CC=CN2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)

![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)

![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252471.png)

![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)

![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)